The Structural Elucidation of Rebaudioside I: A Comprehensive Technical Guide
The Structural Elucidation of Rebaudioside I: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I is a steviol glycoside found in the leaves of Stevia rebaudiana. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. The arrangement of its constituent glucose units around the central steviol core is crucial for its sweetness profile and overall properties. This technical guide provides an in-depth overview of the structure elucidation of Rebaudioside I, detailing the experimental methodologies and spectroscopic data that define its molecular architecture.
Isolation and Purification
The isolation of Rebaudioside I from the complex mixture of glycosides in Stevia rebaudiana leaves involves a multi-step process combining extraction and chromatographic techniques. While Rebaudioside I is a minor component, its purification can be achieved through the following general protocol:
Extraction
A common method for extracting steviol glycosides is solvent extraction. Dried and powdered Stevia rebaudiana leaves are typically subjected to extraction with a polar solvent, such as aqueous methanol or ethanol, to efficiently solubilize the glycosides.
Experimental Protocol: Solvent Extraction
-
Maceration: Dried and powdered Stevia rebaudiana leaves are macerated in 80% methanol at room temperature for 24-48 hours.
-
Filtration: The mixture is filtered to separate the leaf material from the methanol extract.
-
Concentration: The filtrate is concentrated under reduced pressure to remove the methanol, yielding a crude aqueous extract.
-
Solvent-Solvent Partitioning: The aqueous extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The steviol glycosides, including Rebaudioside I, are concentrated in the n-butanol fraction.
Chromatographic Purification
The n-butanol fraction, enriched with a mixture of steviol glycosides, is further purified using a combination of column chromatography and high-performance liquid chromatography (HPLC).
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography: The dried n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing Rebaudioside I are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase is a gradient of acetonitrile and water.
-
Final Purification: The fractions containing pure Rebaudioside I are collected, and the solvent is evaporated to yield the purified compound as a white powder.
Structure Elucidation by Spectroscopic Methods
The precise structure of Rebaudioside I has been determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of steviol glycosides.
Experimental Protocol: ESI-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation: A dilute solution of purified Rebaudioside I in a suitable solvent (e.g., methanol/water).
-
Ionization Mode: Negative ion mode is often preferred for steviol glycosides.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and analyze the resulting daughter ions, providing information about the glycosidic linkages.
Table 1: Mass Spectrometry Data for Rebaudioside I
| Ion | Observed m/z | Deduced Formula |
| [M-H]⁻ | 1127.4764 | C₅₀H₇₉O₂₈⁻ |
| [M+Na]⁺ | 1151.4729 | C₅₀H₈₀O₂₈Na⁺ |
Note: The fragmentation pattern typically shows sequential loss of glucose units (162 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable for the complete structural assignment of complex molecules like Rebaudioside I. The experiments are typically conducted in deuterated pyridine (pyridine-d₅).
Experimental Protocols: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Purified Rebaudioside I is dissolved in pyridine-d₅.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing the connectivity within each sugar unit and the steviol core.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is essential for determining the linkages between the sugar units and the steviol aglycone.
-
Table 2: ¹H NMR (500 MHz, Pyridine-d₅) Data for Rebaudioside I [1]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Steviol Core | |||
| 1α | 0.74 | m | |
| 1β | 1.62 | m | |
| 2α | 1.35 | m | |
| 2β | 2.11 | m | |
| 3α | 1.11 | m | |
| 3β | 2.59 | m | |
| 5 | 1.05 | d | 12.4 |
| 6α | 2.22 | m | |
| 6β | 2.46 | m | |
| 7α | 1.30 | m | |
| 7β | 1.68 | m | |
| 9 | 0.88 | s | |
| 11α | 1.68 | m | |
| 11β | 1.85 | m | |
| 12α | 1.95 | m | |
| 12β | 2.25 | m | |
| 14α | 2.05 | m | |
| 14β | 2.66 | d | 11.8 |
| 15α | 1.45 | m | |
| 15β | 2.05 | m | |
| 17a | 5.02 | s | |
| 17b | 5.67 | s | |
| 18 | 1.22 | s | |
| 20 | 1.26 | s | |
| Glucose I (at C-19) | |||
| 1' | 6.14 | d | 8.2 |
| 2' | 4.05 | m | |
| 3' | 4.34 | m | |
| 4' | 4.28 | m | |
| 5' | 3.91 | m | |
| 6'a | 4.12 | m | |
| 6'b | 4.34 | m | |
| Glucose II (at C-13) | |||
| 1'' | 5.06 | d | 7.8 |
| 2'' | 4.42 | m | |
| 3'' | 4.36 | m | |
| 4'' | 4.14 | m | |
| 5'' | 3.62 | m | |
| 6''a | 4.14 | m | |
| 6''b | 4.36 | m | |
| Glucose III (at C-2 of Glc II) | |||
| 1''' | 5.57 | d | 7.7 |
| 2''' | 4.16 | m | |
| 3''' | 4.32 | m | |
| 4''' | 4.18 | m | |
| 5''' | 3.85 | m | |
| 6'''a | 4.25 | m | |
| 6'''b | 4.45 | m | |
| Glucose IV (at C-3 of Glc II) | |||
| 1'''' | 5.29 | d | 7.9 |
| 2'''' | 4.08 | m | |
| 3'''' | 4.22 | m | |
| 4'''' | 4.15 | m | |
| 5'''' | 3.88 | m | |
| 6''''a | 4.20 | m | |
| 6''''b | 4.38 | m | |
| Glucose V (at C-3 of Glc I) | |||
| 1''''' | 5.38 | d | 8.0 |
| 2''''' | 4.11 | m | |
| 3''''' | 4.25 | m | |
| 4''''' | 4.12 | m | |
| 5''''' | 3.82 | m | |
| 6'''''a | 4.18 | m | |
| 6'''''b | 4.35 | m |
Table 3: ¹³C NMR (125 MHz, Pyridine-d₅) Data for Rebaudioside I [1]
| Position | δC (ppm) | Position | δC (ppm) |
| Steviol Core | Glucose III | ||
| 1 | 40.3 | 1''' | 104.6 |
| 2 | 19.4 | 2''' | 76.8 |
| 3 | 38.3 | 3''' | 78.5 |
| 4 | 43.6 | 4''' | 71.4 |
| 5 | 57.0 | 5''' | 78.2 |
| 6 | 22.2 | 6''' | 62.7 |
| 7 | 41.8 | Glucose IV | |
| 8 | 42.4 | 1'''' | 105.0 |
| 9 | 54.0 | 2'''' | 75.8 |
| 10 | 39.8 | 3'''' | 78.8 |
| 11 | 20.7 | 4'''' | 70.6 |
| 12 | 37.3 | 5'''' | 78.5 |
| 13 | 86.6 | 6'''' | 61.8 |
| 14 | 44.5 | Glucose V | |
| 15 | 47.9 | 1''''' | 104.7 |
| 16 | 153.9 | 2''''' | 75.5 |
| 17 | 104.5 | 3''''' | 78.1 |
| 18 | 28.3 | 4''''' | 70.4 |
| 19 | 176.9 | 5''''' | 78.5 |
| 20 | 15.5 | 6''''' | 62.5 |
| Glucose I | |||
| 1' | 95.3 | ||
| 2' | 74.7 | ||
| 3' | 87.6 | ||
| 4' | 69.7 | ||
| 5' | 77.7 | ||
| 6' | 62.3 | ||
| Glucose II | |||
| 1'' | 98.0 | ||
| 2'' | 80.5 | ||
| 3'' | 87.2 | ||
| 4'' | 70.6 | ||
| 5'' | 78.5 | ||
| 6'' | 61.6 |
Visualization of Structural Elucidation Workflow
The logical flow of determining the structure of Rebaudioside I from spectroscopic data can be visualized as follows:
Key Structural Features and Connectivity
The comprehensive analysis of the 2D NMR data, particularly the HMBC correlations, allows for the definitive assignment of the glycosidic linkages.
-
Steviol Core: The characteristic signals for the ent-kaurane diterpenoid skeleton are readily identified from the ¹H and ¹³C NMR spectra and their correlations.
-
C-19 Ester Linkage: An HMBC correlation between the anomeric proton of Glucose I (H-1' at δ 6.14) and the carbonyl carbon of the steviol core (C-19 at δ 176.9) confirms the ester linkage at this position.[1]
-
C-13 Ether Linkage: An HMBC correlation between the anomeric proton of Glucose II (H-1'' at δ 5.06) and C-13 of the steviol core (δ 86.6) establishes the ether linkage at this position.[1]
-
Inter-Glycosidic Linkages:
-
An HMBC correlation between the anomeric proton of Glucose III (H-1''' at δ 5.57) and C-2 of Glucose II (C-2'' at δ 80.5) confirms the (1→2) linkage.[1]
-
An HMBC correlation between the anomeric proton of Glucose IV (H-1'''' at δ 5.29) and C-3 of Glucose II (C-3'' at δ 87.2) confirms the (1→3) linkage.[1]
-
An HMBC correlation between the anomeric proton of Glucose V (H-1''''' at δ 5.38) and C-3 of Glucose I (C-3' at δ 87.6) confirms the (1→3) linkage.[1]
-
The following diagram illustrates the key HMBC correlations that establish the connectivity of the glucose units in Rebaudioside I.
Conclusion
The structure of Rebaudioside I has been unequivocally established as 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-(3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl) ester through the systematic application of modern spectroscopic techniques. The detailed analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, has provided a complete and unambiguous assignment of all proton and carbon signals and has definitively established the connectivity of the five glucose units to the steviol aglycone. This comprehensive structural information is fundamental for understanding its sweetness properties and for its potential applications in the food and pharmaceutical industries.
